![molecular formula C13H14N2O3S B2972793 3-(4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)propanoic acid CAS No. 450394-87-3](/img/structure/B2972793.png)
3-(4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a derivative of tetrahydro1benzothieno[2,3-d]pyrimidin . These are heterocyclic compounds containing a thiophene ring fused to a pyrimidine ring. Thiophene is a 5-membered ring consisting of four carbon atoms and one sulfur atom .
Synthesis Analysis
While specific synthesis methods for this compound were not found, a method for synthesizing a similar compound, 3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazol[4,3-a] pyrazine hydrochloride, is available . This method involves several steps including the addition of ethanol and hydrazine hydrate, dropwise addition of 2-chloropyrazine, and pH regulation .Molecular Structure Analysis
The molecular structure of similar compounds like 7-tert-Butyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one has been analyzed . The structure was solved using the direct method and refined to a reliability R-factor of 0.0639 using 3180 independent reflections .Wissenschaftliche Forschungsanwendungen
Analgesic and Anti-inflammatory Properties
- Compounds related to 3-(4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)propanoic acid demonstrate notable analgesic and anti-inflammatory activities. Specifically, derivatives like 4,10-Dihydro-10-oxothieno[3,2-c][1]benzoxepin-8-acetic acid have shown potential in this area, displaying impressive therapeutic ratios and reduced gastric irritation liabilities compared to indomethacin, a commonly used anti-inflammatory drug (Martin et al., 1984).
Synthesis of Derivatives
- Research into the synthesis of new derivatives of this compound has been ongoing. For example, various carboxamide derivatives have been developed by reacting related compounds with primary amines. These derivatives include novel tetrahydrobenzo[b]thiophene and tetrahydrobenzothienopyrimidine derivatives synthesized under microwave irradiation, showcasing the compound's versatility in creating new chemical entities (Abdalha et al., 2011).
Development of New Heterocyclic Compounds
- The compound has been instrumental in the development of new heterocyclic compounds, such as benzo[4,5]thieno[2,3-d]pyrimidines, that have shown potential in various applications. These developments include unprecedented acid-catalyzed tandem cyclization-transannular aldehyde extrusion processes (El-Ahl et al., 2003).
Potential in Osteoporosis Treatment
- Some derivatives of this compound have been identified as potent and selective antagonists of specific receptors, such as the αvβ3 receptor. This makes them promising candidates for the prevention and treatment of osteoporosis, as demonstrated by their efficacy in in vivo models of bone turnover (Coleman et al., 2004).
Antimicrobial Properties
- The compound's derivatives have been explored for their antimicrobial properties. A study synthesized a series of pyridines, pyrimidinones, oxazinones, and their derivatives as antimicrobial agents, indicating the compound's potential in developing new antibacterial and antifungal agents (Hossan et al., 2012).
Pharmaceutical Potential
- The synthesis of novel heterocycles containing tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine and coumarin moieties suggests that this compound can be a key component in developing new pharmaceuticals (Vasylyev et al., 1999).
Eigenschaften
IUPAC Name |
3-(4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-3-yl)propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O3S/c16-10(17)5-6-15-7-14-12-11(13(15)18)8-3-1-2-4-9(8)19-12/h7H,1-6H2,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCUIDGHTFTUMJB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C3=C(S2)N=CN(C3=O)CCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)propanoic acid |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.